molecular formula C25H23N3O5S2 B2699807 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide CAS No. 1021021-23-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2699807
CAS No.: 1021021-23-7
M. Wt: 509.6
InChI Key: WWTPXEMSQXJQBH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide ( 1021021-23-7) is a synthetic small molecule with a molecular formula of C25H23N3O5S2 and a molecular weight of 509.6 g/mol . This benzothiazole-based compound features a complex structure that integrates multiple pharmaceutically relevant motifs, including a benzothiazole core known for its diverse biological activities, a methoxyphenyl group, and a morpholinosulfonyl moiety . The strategic incorporation of these functional groups makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Benzothiazole derivatives are extensively investigated in scientific research for their broad therapeutic potential. Structural analogs and related compounds have demonstrated significant biological activities in published studies, including potent antimicrobial effects against various bacterial and fungal pathogens and promising anticancer properties through mechanisms such as kinase inhibition . Specifically, compounds featuring the benzothiazole nucleus have been identified as inhibitors of critical biological targets, with some derivatives showing activity against endothelial lipase and others functioning as EGFR/HER-2 dual-target inhibitors that suppress cancer growth and angiogenesis . The presence of the morpholine sulfonyl group in this particular compound enhances its potential as a privileged structure for targeting enzymes and receptors in biochemical pathways. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should employ appropriate safety precautions and refer to the material safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-32-22-11-10-19(35(30,31)28-12-14-33-15-13-28)16-20(22)24(29)26-18-8-6-17(7-9-18)25-27-21-4-2-3-5-23(21)34-25/h2-11,16H,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTPXEMSQXJQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C25H23N3O5S2
  • Molecular Weight : 509.6 g/mol
  • CAS Number : 1021021-23-7

Biological Activity Overview

The biological activities of benzothiazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial properties.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following findings were observed:

CompoundCell LineIC50 (µM)Mechanism
B7 A4311.5Induces apoptosis and cell cycle arrest
B7 A5492.0Inhibits IL-6 and TNF-α expression
4i HOP-920.8Promotes apoptosis in cancer cells

The compound B7 showed significant inhibition of cell proliferation and migration while promoting apoptosis in both A431 and A549 cell lines .

Anti-Inflammatory Activity

Benzothiazole derivatives have also demonstrated anti-inflammatory properties. Research involving the evaluation of inflammatory markers such as IL-6 and TNF-α in RAW264.7 macrophages showed that certain derivatives reduced the expression levels of these cytokines significantly. The compound's ability to modulate inflammatory responses suggests its potential therapeutic applications in inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds often involve modulation of specific signaling pathways:

  • Apoptosis Induction : Many benzothiazole derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Compounds like B7 have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α indicates a dual action against both tumor growth and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : In a comparative study involving multiple benzothiazole derivatives, this compound was found to be one of the most effective compounds against A431 and A549 cells, with IC50 values indicating potent anti-cancer activity .
  • Inflammation Model : In vivo studies using murine models demonstrated that this compound significantly reduced paw swelling in induced inflammation models, correlating with decreased levels of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole or Thiazole Cores

2.1.1. N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Key Features : Contains a dichloro-substituted benzothiazole and dimethoxybenzamide.
  • Comparison : The dichloro substitution may enhance electrophilic interactions with biological targets compared to the unsubstituted benzothiazole in the target compound. However, the absence of a sulfonyl group reduces solubility, as seen in lower polar surface area calculations .
2.1.2. N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (5634-87-7)
  • Key Features: Shares the morpholinosulfonylbenzamide moiety but replaces the benzothiazole-phenyl group with a 2,5-dimethylphenyl-thiazole.
  • Comparison: The dimethylphenyl group increases lipophilicity (clogP ≈ 4.2 vs. The benzothiazole in the target compound may offer stronger π-π stacking interactions in hydrophobic binding pockets .

Analogues with Morpholinosulfonyl or Sulfonyl Groups

2.2.1. S-Alkylated 1,2,4-Triazoles with Phenylsulfonyl Groups
  • Key Features : Derivatives such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones feature sulfonyl groups but lack morpholine.
  • Comparison: The morpholinosulfonyl group in the target compound improves solubility (e.g., predicted aqueous solubility ≈ 0.12 mg/mL vs. ≤0.05 mg/mL for phenylsulfonyl analogues). IR spectra confirm the νC=S (1247–1255 cm⁻¹) in triazoles, whereas the target compound’s sulfonyl group shows νS=O at ~1350 cm⁻¹ .
2.2.2. N-[5-(4-R-Benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides
  • Key Features : Morpholine-linked thioxoacetamides with thiazole cores.
  • Comparison : The thioxoacetamide group introduces sulfur-based hydrogen bonding, whereas the target compound’s sulfonyl group provides stronger hydrogen-bond acceptor capacity. Synthetic routes differ: these analogues use chloroacetyl chloride acylation, while the target compound likely employs sulfonation of a benzamide precursor .

Bioactive Analogues with Antibacterial Activity

2.3.1. 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)amino]-4H-1,2,4-triazoles
  • Key Features: Benzothiazole-amino-triazole hybrids with Gram-positive antibacterial activity (MIC = 2–8 µg/mL vs. S. aureus).
  • Comparison: The target compound’s morpholinosulfonyl group may broaden activity spectrum by enhancing solubility and target engagement. However, the absence of a triazole ring in the target compound could reduce DNA gyrase inhibition, a mechanism proposed for triazole derivatives .

Q & A

Q. What steps ensure reproducibility in synthetic protocols across laboratories?

  • Methodological Answer :
  • Detailed Logs : Report exact reaction times (e.g., 12 h vs. "overnight"), solvent batches, and equipment (e.g., microwave vs. oil bath) ().
  • Interlab Validation : Share samples for cross-lab NMR/HPLC verification ().

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